molecular formula C36H34ClN9O3 B14813985 1-N,3-N,5-N-tris[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3,5-tricarboxamide;hydrochloride CAS No. 5373-31-9

1-N,3-N,5-N-tris[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3,5-tricarboxamide;hydrochloride

Cat. No.: B14813985
CAS No.: 5373-31-9
M. Wt: 676.2 g/mol
InChI Key: FBGAJOFSYQDUJK-UHFFFAOYSA-N
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Description

1-N,3-N,5-N-tris[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3,5-tricarboxamide;hydrochloride is a complex organic compound featuring multiple imidazole groups Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N,3-N,5-N-tris[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3,5-tricarboxamide;hydrochloride involves multiple steps. One common method includes the reaction of benzene-1,3,5-tricarboxylic acid chloride with 4-(4,5-dihydro-1H-imidazol-2-yl)aniline under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-N,3-N,5-N-tris[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3,5-tricarboxamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-N,3-N,5-N-tris[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3,5-tricarboxamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-N,3-N,5-N-tris[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3,5-tricarboxamide;hydrochloride involves its interaction with specific molecular targets. The imidazole groups can bind to metal ions, enzymes, or receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(4-aminophenyl)benzene: Similar structure but with amino groups instead of imidazole groups.

    1,3,5-Tris(4-carboxyphenyl)benzene: Contains carboxylic acid groups instead of imidazole groups.

    1,3,5-Tris(4-pyridyl)benzene: Features pyridine rings instead of imidazole rings.

Uniqueness

1-N,3-N,5-N-tris[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3,5-tricarboxamide;hydrochloride is unique due to the presence of multiple imidazole groups, which confer specific chemical and biological properties. These properties make it a versatile compound for various applications in research and industry[9][9].

Properties

CAS No.

5373-31-9

Molecular Formula

C36H34ClN9O3

Molecular Weight

676.2 g/mol

IUPAC Name

1-N,3-N,5-N-tris[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3,5-tricarboxamide;hydrochloride

InChI

InChI=1S/C36H33N9O3.ClH/c46-34(43-28-7-1-22(2-8-28)31-37-13-14-38-31)25-19-26(35(47)44-29-9-3-23(4-10-29)32-39-15-16-40-32)21-27(20-25)36(48)45-30-11-5-24(6-12-30)33-41-17-18-42-33;/h1-12,19-21H,13-18H2,(H,37,38)(H,39,40)(H,41,42)(H,43,46)(H,44,47)(H,45,48);1H

InChI Key

FBGAJOFSYQDUJK-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5)C(=O)NC6=CC=C(C=C6)C7=NCCN7.Cl

Origin of Product

United States

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